9-Aminoellipticine

Description

Structure

3D Structure

Properties

IUPAC Name |

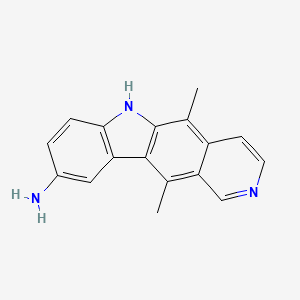

5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3/c1-9-14-8-19-6-5-12(14)10(2)17-16(9)13-7-11(18)3-4-15(13)20-17/h3-8,20H,18H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCLRPEZTOOYTNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CN=CC2=C(C3=C1NC4=C3C=C(C=C4)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30970101 |

Source

|

| Record name | 5,11-Dimethyl-6H-pyrido[4,3-b]carbazol-9-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30970101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54779-53-2 |

Source

|

| Record name | 5,11-Dimethyl-6H-pyrido[4,3-b]carbazol-9-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54779-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Aminoellipticine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054779532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Aminoellipticine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191345 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,11-Dimethyl-6H-pyrido[4,3-b]carbazol-9-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30970101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Aminoellipticine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/626V38C3NM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Multi-Faceted Assault of 9-Aminoellipticine on Cancer Cells: A Technical Guide to its Mechanism of Action

Introduction: Re-examining a Potent Anticancer Alkaloid

Derived from the plant species of the Apocynaceae family, ellipticine and its analogs have long been a subject of intense research in oncology due to their potent cytotoxic effects against a broad spectrum of cancers.[1][2] Among these, 9-aminoellipticine stands out for its enhanced biological activity and unique mechanistic profile. This technical guide provides an in-depth exploration of the core mechanisms by which this compound exerts its anticancer effects, tailored for researchers, scientists, and drug development professionals. We will delve into its primary molecular targets, the intricate signaling pathways it modulates, and the ultimate cellular fates it orchestrates, supported by experimental evidence and detailed protocols.

I. The Foundational Mechanism: DNA Intercalation and Topoisomerase II Inhibition

At the heart of this compound's cytotoxic prowess lies its ability to directly interact with the genetic blueprint of cancer cells. Its planar, aromatic structure facilitates its insertion, or intercalation, between the base pairs of the DNA double helix.[3][4] This physical distortion of the DNA topography serves as a critical initiating event, leading to a cascade of downstream consequences.

One of the most significant outcomes of this DNA intercalation is the functional inhibition of DNA topoisomerase II.[1][3] This essential enzyme is responsible for managing DNA topology by introducing transient double-strand breaks to resolve DNA tangles and supercoils, a process vital for DNA replication, transcription, and chromosome segregation.[5] this compound traps the topoisomerase II-DNA covalent complex, preventing the re-ligation of the DNA strands.[] This stabilization of the "cleavable complex" transforms a transient enzymatic step into a permanent DNA lesion, leading to the accumulation of double-strand breaks and genomic instability.[]

Visualizing the Core Mechanism

Caption: Core mechanism of this compound.

Experimental Workflow: Topoisomerase II-Mediated DNA Cleavage Assay

This assay is fundamental to demonstrating the ability of a compound to stabilize the topoisomerase II-DNA cleavable complex.

Principle: This assay measures the conversion of supercoiled plasmid DNA to linear DNA in the presence of topoisomerase II and the test compound. The stabilization of the cleavable complex by this compound leads to an increase in the amount of linear DNA, which can be visualized by agarose gel electrophoresis.

Step-by-Step Protocol:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay buffer (typically containing ATP, MgCl2, and other cofactors)

-

Purified human topoisomerase IIα

-

Varying concentrations of this compound (and appropriate vehicle controls)

-

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes to allow for the enzymatic reaction and drug interaction.

-

Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K. The SDS dissociates the non-covalent protein-DNA interactions, while proteinase K digests the topoisomerase II, leaving the covalently attached protein fragments at the sites of the double-strand breaks.

-

Electrophoresis: Load the samples onto an agarose gel containing ethidium bromide.

-

Visualization: Visualize the DNA bands under UV light. An increase in the intensity of the linear DNA band with increasing concentrations of this compound indicates the stabilization of the cleavable complex.

II. Orchestrating Cell Cycle Arrest: A Checkpoint-Mediated Response

The DNA damage induced by this compound triggers a robust cellular response, primarily manifesting as a halt in cell cycle progression. This allows the cell to attempt DNA repair before proceeding with division, a critical failsafe to prevent the propagation of genetic errors. Depending on the cellular context and the extent of the damage, this compound has been shown to induce cell cycle arrest at both the G1 and G2/M phases.[1]

-

G1 Arrest: In some cancer cell lines, particularly those with functional p53, this compound can induce a G1 phase arrest.[7] This is often mediated by the p53-p21 signaling axis. DNA damage leads to the stabilization and activation of the tumor suppressor protein p53, which in turn transcriptionally upregulates the cyclin-dependent kinase (CDK) inhibitor p21. p21 then inhibits the activity of CDK2/cyclin E complexes, preventing the G1 to S phase transition.

-

G2/M Arrest: A more commonly observed effect of this compound is a block in the G2/M phase of the cell cycle.[8] This checkpoint is critical for preventing cells with damaged DNA from entering mitosis. The underlying mechanism involves the activation of the ATM/ATR kinases in response to DNA double-strand breaks. These kinases phosphorylate and activate downstream checkpoint kinases Chk1 and Chk2, which in turn inactivate the Cdc25 phosphatases. Inactivation of Cdc25 prevents the dephosphorylation and activation of the CDK1/cyclin B1 complex, the master regulator of entry into mitosis.

Experimental Workflow: Cell Cycle Analysis by Flow Cytometry

Principle: This technique utilizes a fluorescent dye that stoichiometrically binds to DNA, allowing for the quantification of DNA content in individual cells. The fluorescence intensity is directly proportional to the amount of DNA, enabling the discrimination of cells in different phases of the cell cycle (G1, S, and G2/M).

Step-by-Step Protocol:

-

Cell Culture and Treatment: Plate cancer cells at an appropriate density and treat with varying concentrations of this compound for a defined period (e.g., 24-48 hours).

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol while vortexing gently. This permeabilizes the cells and preserves their morphology.

-

Staining: Centrifuge the fixed cells to remove the ethanol and resuspend in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data is typically displayed as a histogram of DNA content, from which the percentage of cells in each phase of the cell cycle can be quantified.

III. The Inevitable Outcome: Induction of Apoptosis

When the DNA damage induced by this compound is beyond repair, the cell is programmed to undergo apoptosis, or programmed cell death. This is a crucial mechanism to eliminate genetically unstable and potentially cancerous cells. This compound triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: The accumulation of DNA damage and the activation of p53 can lead to the upregulation of pro-apoptotic proteins of the Bcl-2 family, such as Bax. Bax translocates to the mitochondria, leading to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, activates the executioner caspases-3 and -7, leading to the cleavage of cellular substrates and the execution of the apoptotic program.

-

Extrinsic Pathway: this compound has also been shown to upregulate the expression of the Fas death receptor and its ligand (FasL).[8] The binding of FasL to Fas triggers the recruitment of the Fas-associated death domain (FADD) and pro-caspase-8, forming the death-inducing signaling complex (DISC). This proximity-induced activation of caspase-8 can then directly activate the executioner caspases or cleave the Bcl-2 family protein Bid to tBid, which amplifies the apoptotic signal through the intrinsic pathway.[8]

Signaling Pathway of this compound-Induced Apoptosis

Caption: Intrinsic pathway of apoptosis.

Experimental Workflow: Detection of Apoptosis by Western Blotting

Principle: This technique is used to detect the cleavage of key apoptotic proteins, such as caspases and their substrates (e.g., PARP). The appearance of cleaved fragments is a hallmark of apoptosis.

Step-by-Step Protocol:

-

Cell Lysis: After treatment with this compound, lyse the cells in a buffer containing protease inhibitors to extract total cellular proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the full-length and cleaved forms of apoptotic proteins (e.g., anti-caspase-3, anti-PARP).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. A decrease in the full-length protein and an increase in the cleaved fragment indicate the induction of apoptosis.

IV. Beyond DNA Damage: Targeting Pro-Survival Signaling

Recent evidence suggests that the anticancer activity of this compound is not solely reliant on its DNA-damaging properties. It also appears to modulate key pro-survival signaling pathways that are often dysregulated in cancer. One such pathway is the PI3K/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[9]

While the precise molecular interactions are still under investigation, it is proposed that this compound can inhibit the activity of key components within this pathway, such as PI3K or AKT.[9] Inhibition of this pathway would lead to a decrease in the phosphorylation of downstream effectors like mTOR, which in turn would reduce protein synthesis and cell growth. Furthermore, inhibition of AKT would relieve its inhibitory effect on pro-apoptotic proteins, thereby sensitizing cancer cells to apoptosis.

The PI3K/AKT/mTOR Signaling Axis

Caption: Inhibition of PI3K/AKT/mTOR pathway.

V. Quantitative Assessment of Cytotoxicity

The cytotoxic potency of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50) in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Neuroblastoma IMR-32 | Neuroblastoma | < 1 | [8] |

| Neuroblastoma UKF-NB-4 | Neuroblastoma | < 1 | [8] |

| Leukemia HL-60 | Leukemia | < 1 | [8] |

| Breast MCF-7 | Breast Adenocarcinoma | ~1-5 | [8] |

| Glioblastoma U87MG | Glioblastoma | ~1-5 | [8] |

Note: IC50 values can vary depending on the experimental conditions, such as exposure time and the specific assay used.

Conclusion: A Multi-Pronged Attack on Cancer

The mechanism of action of this compound in cancer cells is a compelling example of a multi-pronged therapeutic strategy. By simultaneously targeting fundamental cellular processes such as DNA integrity, cell cycle progression, and pro-survival signaling, this compound creates an untenable environment for cancer cell survival. Its ability to intercalate DNA and poison topoisomerase II initiates a cascade of events, leading to cell cycle arrest and apoptosis. Furthermore, its emerging role as an inhibitor of critical survival pathways like PI3K/AKT/mTOR adds another layer to its anticancer armamentarium. A thorough understanding of these intricate mechanisms is paramount for the rational design of novel ellipticine-based derivatives and for optimizing their clinical application in the fight against cancer.

References

-

Stiborová, M., et al. (2006). Ellipticine cytotoxicity to cancer cell lines — a comparative study. Interdisciplinary Toxicology, 1(4), 193-199. [Link]

-

Sugikawa, E., et al. (1999). Mutant p53 mediated induction of cell cycle arrest and apoptosis at G1 phase by 9-hydroxyellipticine. Anticancer Research, 19(6B), 5167-5172. [Link]

-

Paoletti, C., et al. (1979). Antitumor activity, pharmacology, and toxicity of ellipticines, ellipticinium, and 9-hydroxy derivatives: preliminary clinical trials of 2-methyl-9-hydroxy ellipticinium (NSC 264-137). Recent Results in Cancer Research, 74, 107-123. [Link]

-

Zhu, W. (2024). Ellipticine: Mechanisms of Action and Future Directions in Cancer Therapy. Journal of Pharmaceutical Drug & Development, 13(4), 373. [Link]

-

Kanaparthy, S. (2024). The Anticancer Drug Ellipticine: Insights of Pharmacological Activity and Mechanism of Action. Journal of Pharmaceutical Drug & Development, 13(4), 363. [Link]

-

Piette, J., et al. (1990). 9-amino-ellipticine inhibits the apurinic site-dependent base excision-repair pathway. Mutation Research, 236(1), 9-17. [Link]

-

Osheroff, N., & Topcu, Z. (2016). Inhibition of human DNA topoisomerase IIα by two novel ellipticine derivatives. Bioorganic & Medicinal Chemistry Letters, 26(7), 1774-1778. [Link]

-

Burden, D. A., & Osheroff, N. (1998). Topoisomerase Assays. Current Protocols in Pharmacology, Chapter 3, Unit 3.3. [Link]

-

Pommier, Y., et al. (1985). Role of DNA Intercalation in the Inhibition of Purified Mouse Leukemia (L1210) DNA Topoisomerase II by 9-aminoacridines. Biochemistry, 24(23), 6420-6426. [Link]

-

Walsh Medical Media. (2024). The Anticancer Drug Ellipticine: Insights of Pharmacological Activity and Mechanism of Action. [Link]

-

Gurova, K. V., et al. (2009). 9-Aminoacridine-based anticancer drugs target the PI3K/AKT/mTOR, NF-kappaB and p53 pathways. Oncogene, 28(8), 1151-1161. [Link]

-

Auclair, C., et al. (1987). A New Series of Ellipticine Derivatives (1-(alkylamino)-9-methoxyellipticine). Synthesis, DNA Binding, and Biological Properties. Journal of Medicinal Chemistry, 30(12), 2206-2212. [Link]

-

Besterman, J. M., et al. (1989). DNA intercalation and inhibition of topoisomerase II. A model for the mechanism of action of the antineoplastic agent, m-AMSA. The Journal of Biological Chemistry, 264(3), 1545-1552. [Link]

-

Denny, W. A. (1999). 9-hydroxyellipticine and Derivatives as Chemotherapy Agents. Current Medicinal Chemistry, 6(1), 1-13. [Link]

Sources

- 1. Effects of 9-OH-ellipticine on cell survival, macromolecular syntheses, and cell cycle progression in sensitive and resistant Chinese hamster lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 5. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 9-amino-ellipticine inhibits the apurinic site-dependent base excision-repair pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 9-Aminoellipticine as a DNA Intercalating Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Aminoellipticine, a derivative of the natural alkaloid ellipticine, is a potent antineoplastic agent.[1] Its primary mechanisms of action are DNA intercalation and the inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis.[1][2] This guide provides a comprehensive technical overview of this compound, detailing its molecular interactions with DNA, methodologies for its study, and its applications in oncology and biomedical research. We will explore the causal relationships behind its bioactivity and provide field-proven insights for its experimental use.

Part 1: Core Mechanism of Action

The Process of DNA Intercalation

The defining characteristic of this compound is its ability to insert its planar, polycyclic aromatic structure between the base pairs of the DNA double helix.[3][4] This intercalation is a non-covalent interaction driven by π-π stacking forces between the aromatic rings of the compound and the DNA base pairs.

Key Structural Features for Intercalation:

-

Planar Aromatic System: The rigid, flat structure of the ellipticine core is essential for slipping into the narrow space between DNA base pairs.

-

9-Amino Group: The addition of an amino group at the 9-position enhances the DNA binding affinity compared to the parent ellipticine molecule. This is attributed to the potential for hydrogen bonding with the phosphate backbone of DNA, further stabilizing the complex.[5]

Consequences of Intercalation:

The insertion of this compound into the DNA helix induces significant structural perturbations:

-

DNA Unwinding: The helix must locally unwind to accommodate the intercalator.

-

Increase in DNA Length: The overall length of the DNA molecule increases.[6]

-

Disruption of DNA-Protein Interactions: The altered DNA topology interferes with the binding of proteins essential for replication and transcription.[3]

These structural changes are the basis of this compound's cytotoxic effects, as they disrupt fundamental cellular processes.

Caption: The logical flow from this compound's structure to cellular apoptosis.

Inhibition of Topoisomerase II

Beyond its role as a simple intercalator, this compound is a potent inhibitor of topoisomerase II.[2][7] This enzyme is critical for resolving DNA topological problems during replication, transcription, and chromosome segregation.[8][9] Topoisomerase II functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then religating the break.

This compound acts as a "topoisomerase II poison."[9][10] It stabilizes the covalent intermediate complex between topoisomerase II and the cleaved DNA. This prevents the re-ligation of the DNA strands, leading to an accumulation of permanent double-strand breaks, which are highly cytotoxic and trigger a DNA damage response that culminates in apoptosis.[8][10]

Part 2: Methodologies for Studying this compound-DNA Interactions

A variety of biophysical and biochemical techniques are employed to characterize the interaction of this compound with DNA.[11][12][][14][15]

Biophysical Assays

These assays provide evidence of direct binding and characterize the thermodynamics and kinetics of the interaction.

-

UV-Visible and Fluorescence Spectroscopy: These are initial, high-throughput methods to detect DNA-ligand interactions.[16] Intercalation typically causes a bathochromic (red) shift and hypochromism (decreased absorbance) in the UV-visible spectrum of the compound.[16] The intrinsic fluorescence of this compound is often quenched upon binding to DNA, and this change can be used to calculate binding constants.[16]

-

DNA Melting Temperature (Tm) Analysis: Intercalators stabilize the DNA double helix against thermal denaturation.[17] An increase in the melting temperature (Tm) of DNA in the presence of this compound is a strong indicator of intercalation.[17]

-

Viscometry: The elongation of DNA upon intercalation leads to an increase in the viscosity of a DNA solution.[16] This hydrodynamic measurement provides classic evidence for an intercalative binding mode.[16]

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[][15]

Biochemical and Cellular Assays

These assays probe the functional consequences of the DNA interaction.

-

DNA Unwinding Assay: This gel-based assay uses supercoiled plasmid DNA. Intercalators first relax the supercoils and then, at higher concentrations, introduce positive supercoils, leading to a characteristic change in the electrophoretic mobility of the plasmid.[18]

-

Topoisomerase II Inhibition Assays:

-

Decatenation Assay: This assay measures the ability of topoisomerase II to separate the interlinked DNA circles of kinetoplast DNA (kDNA). Inhibition of this activity by this compound is visualized by the failure of the kDNA to resolve into individual minicircles on an agarose gel.[19]

-

Cleavage Assay: This assay directly measures the formation of the stabilized topoisomerase II-DNA cleavage complex. The accumulation of linear DNA from a circular plasmid substrate indicates the "poisoning" activity of the compound.

-

-

Cytotoxicity Assays (e.g., MTT Assay): These assays determine the concentration of this compound required to inhibit the growth of cancer cell lines by 50% (IC50).[20][21] This provides a measure of its potency as an anticancer agent.

Experimental Protocol: DNA Unwinding Assay

-

Prepare the Reaction: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), topoisomerase I, and the appropriate reaction buffer.

-

Add the Intercalator: Add varying concentrations of this compound to the reaction tubes. Include a control with no compound.

-

Incubate: Incubate the reactions at 37°C for 30-60 minutes to allow the topoisomerase I to relax the plasmid in the presence of the intercalator.

-

Stop the Reaction: Terminate the reaction by adding a stop solution (e.g., SDS and proteinase K).

-

Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis.

-

Visualize: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize under UV light. Observe the change in the migration of the plasmid from supercoiled to relaxed and then to positively supercoiled with increasing concentrations of this compound.[18]

Caption: A streamlined workflow for the DNA unwinding assay.

Part 3: Applications in Drug Development and Research

Anticancer Therapeutics

Ellipticine and its derivatives have been the subject of extensive research for cancer therapy.[22][23][24] this compound has demonstrated significant cytotoxicity against various cancer cell lines.[5][25][26] However, its clinical development has been hampered by issues of toxicity and poor water solubility.[22][23]

Current research is focused on creating derivatives and drug delivery systems to improve the therapeutic index of ellipticine-based compounds.[22][23] This includes the synthesis of analogs with altered substitution patterns to enhance efficacy and reduce side effects.[24][25][26]

A Tool for Probing DNA Structure and Function

As a well-characterized DNA intercalator, this compound is a valuable tool for studying DNA topology and the cellular response to DNA damage. It can be used to investigate the roles of topoisomerases in various cellular processes and to screen for other proteins involved in the DNA damage response pathway.

Quantitative Data Summary

| Compound | Cell Line | IC50 (µM) | Assay |

| This compound | L1210 Leukemia | ~0.1 - 1.0 | Cytotoxicity |

| 9-Hydroxyellipticine | Various | Generally more potent than ellipticine | Cytotoxicity |

| 2-Methyl-9-hydroxyellipticinium | Breast Cancer | Clinically evaluated | Clinical Trials |

Note: IC50 values can vary significantly depending on the cell line and experimental conditions.[5]

References

-

Dan, V. M., Varghese, T. S., Viswanathan, G., & Baby, S. (2020). Ellipticine, its Derivatives: Re-evaluation of Clinical Suitability with the Aid of Drug Delivery Systems. Current Cancer Drug Targets, 20(1), 33-46. [Link]

- Dan, V. M., Varghese, T. S., Viswanathan, G., & Baby, S. (2020). Ellipticine, its Derivatives: Re-evaluation of Clinical Suitability with the Aid of Drug Delivery Systems. Bentham Science Publishers.

-

He, Q., et al. (2024). Bioactivities and Action Mechanisms of Ellipticine Derivatives Reported Prior to 2023. Chemistry & Biodiversity. [Link]

-

de Oliveira, R. C., et al. Ellipticine derivatives covered in this study. ResearchGate. [Link]

-

Itzhaki, D., et al. (1990). 9-amino-ellipticine inhibits the apurinic site-dependent base excision-repair pathway. Mutation Research/DNA Repair, 236(1), 9-17. [Link]

- Kanaparthy, S. (2024). The Anticancer Drug Ellipticine: Insights of Pharmacological Activity and Mechanism of Action. Walsh Medical Media.

- Elucidating Protein-Ligand Interactions Using High Throughput Biophysical Techniques. (n.d.). IntechOpen.

-

Hrelia, P., et al. (1983). Mutagenicity and Cytotoxicity of Five Antitumor Ellipticines in Mammalian Cells and Their Structure-Activity Relationships in Salmonella. Cancer Research, 43(7), 3247-3252. [Link]

-

Exploring Molecular Interactions: A Guide to Biophysical Techniques. (2024). Omics Online. [Link]

-

Gouyette, C., et al. (1987). Structure-activity relationships in a series of newly synthesized 1-amino-substituted ellipticine derivatives. Journal of Medicinal Chemistry, 30(8), 1429-1435. [Link]

-

Modern Biophysical Approaches to Study Protein–Ligand Interactions. (n.d.). Springer. [Link]

-

Wilson, A. (2022). DNA Intercalation. University of Richmond Blogs. [Link]

-

Sudo, K., et al. (1997). Synthesis and antitumor activity of 9-acyloxyellipticines. Chemical & Pharmaceutical Bulletin, 45(7), 1156-1162. [Link]

-

Ducrocq, C., et al. (1987). Structure-activity relationships in a series of newly synthesized 1-amino-substituted ellipticine derivatives. PubMed. [Link]

-

Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. (2024). ACS Omega. [Link]

-

Ferlin, M. G., et al. (2009). DNA binding ellipticine analogues: synthesis, biological evaluation, and structure-activity relationships. ChemMedChem, 4(2), 234-246. [Link]

-

Stiborová, M., et al. (2010). Ellipticine cytotoxicity to cancer cell lines — a comparative study. Interdisciplinary Toxicology, 3(4), 133-140. [Link]

-

Seashore-Ludlow, B., et al. (2016). Inhibition of human DNA topoisomerase IIα by two novel ellipticine derivatives. Bioorganic & Medicinal Chemistry Letters, 26(7), 1735-1739. [Link]

-

Paoletti, C., et al. (1981). Ellipticine, 9-hydroxyellipticine, and 9-hydroxyellipiticinum: some biochemical properties of possible pharmacologic significance. Cancer Treatment Reports, 65 Suppl 3, 107-118. [Link]

-

de Oliveira, A. A., et al. (2026). Anticancer and Immunomodulatory Activities of a Novel Water-Soluble Derivative of Ellipticine. ResearchGate. [Link]

-

Santos, A., et al. (2021). DNA-Based Electrodes and Computational Approaches on the Intercalation Study of Antitumoral Drugs. Chemosensors, 9(12), 353. [Link]

-

Seashore-Ludlow, B., et al. (2016). Inhibition of human DNA topoisomerase IIα by two novel ellipticine derivatives. PubMed. [Link]

-

Murade, C. U., et al. (2026). Mechanisms of small molecule–DNA interactions probed by single-molecule force spectroscopy. Nucleic Acids Research. [Link]

-

Cieplak, P., et al. (1997). Theoretical studies of the intercalation of 9-hydroxyellipticine in DNA. Journal of the American Chemical Society, 119(36), 8461-8469. [Link]

- Kumar, A., et al. (2012). Synthesis and anticancer study of 9-aminoacridine derivatives. International Journal of Drug Development and Research, 4(1), 224-229.

-

Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics. (n.d.). Frontiers in Oncology. [Link]

-

Hasinoff, B. B., et al. (2019). Targeting Topoisomerase II Activity in NSCLC with 9-Aminoacridine Derivatives. Anticancer Research, 39(1), 199-206. [Link]

-

DNA intercalation methodology for an efficient prediction of ligand binding pose and energetics. (n.d.). Oxford Academic. [Link]

-

DNA intercalation assay. Intercalation by ellipticine derivatives was... (n.d.). ResearchGate. [Link]

-

A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents. (2023). MDPI. [Link]

-

Structure-Activity Relationship Investigations Probing the Cytotoxicity of 9-Aminoacridines Derivatives with PC3 and A549. (n.d.). PMC. [Link]

-

What are DNA intercalators and how do they work? (2024). ATDbio. [Link]

-

Mukherjee, A., & Sasikala, W. D. (2013). Drug-DNA intercalation: from discovery to the molecular mechanism. Advances in Protein Chemistry and Structural Biology, 92, 1-62. [Link]

-

Hansch, C., et al. (1998). Quantitative structure-activity relationships (QSAR) for 9-anilinoacridines: a comparative analysis. Journal of Medicinal Chemistry, 41(24), 4843-4850. [Link]

-

Structure-activity relationship study of 9-aminoacridine compounds in scrapie-infected neuroblastoma cells. (2025). ResearchGate. [Link]

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. Bioactivities and Action Mechanisms of Ellipticine Derivatives Reported Prior to 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are DNA intercalators and how do they work? [synapse.patsnap.com]

- 4. Drug-DNA intercalation: from discovery to the molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. Inhibition of human DNA topoisomerase IIα by two novel ellipticine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. omicsonline.org [omicsonline.org]

- 14. worldscientific.com [worldscientific.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. blog.richmond.edu [blog.richmond.edu]

- 18. researchgate.net [researchgate.net]

- 19. Inhibition of human DNA topoisomerase IIα by two novel ellipticine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 22. benthamdirect.com [benthamdirect.com]

- 23. Ellipticine, its Derivatives: Re-evaluation of Clinical Suitability with the Aid of Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synthesis and antitumor activity of 9-acyloxyellipticines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Structure-activity relationships in a series of newly synthesized 1-amino-substituted ellipticine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. DNA binding ellipticine analogues: synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 9-Aminoellipticine and its Derivatives

This guide provides a comprehensive overview of the synthetic pathways leading to 9-Aminoellipticine, a potent anticancer agent, and its structurally diverse derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the core chemical strategies, explains the rationale behind methodological choices, and offers detailed protocols for key transformations. We will explore the construction of the foundational pyrido[4,3-b]carbazole scaffold, the regioselective introduction of the C9-amino group, and the subsequent derivatization strategies aimed at optimizing therapeutic efficacy.

Introduction: The Significance of the Ellipticine Scaffold

Ellipticine is a naturally occurring alkaloid first isolated in 1959 from Ochrosia elliptica.[1] Its planar, heterocyclic structure allows it to function as a potent DNA intercalating agent and an inhibitor of topoisomerase II, mechanisms that underpin its significant antitumor activity.[1][2] The parent compound, however, suffers from poor water solubility and dose-limiting toxicity. This has driven extensive research into the synthesis of derivatives to enhance its pharmacological profile.

Among the most promising analogs is this compound. The introduction of an amino group at the C9 position not only modulates the molecule's electronic properties and DNA binding affinity but also serves as a crucial chemical handle for further derivatization.[3] This guide delves into the chemical artistry required to construct this valuable scaffold and its analogs.

Constructing the Core: Synthesis of the Pyrido[4,3-b]carbazole Ring System

The tetracyclic core of ellipticine (5,11-dimethyl-6H-pyrido[4,3-b]carbazole) is the foundational challenge. Synthetic strategies are often classified by which ring (A, B, C, or D) is formed in the key final steps.[1] Several robust methods have been developed, each with distinct advantages.

The Pictet-Spengler Reaction: A Classic Approach

The Pictet-Spengler reaction is a cornerstone of indole alkaloid synthesis and provides a powerful route to the tetrahydro-β-carboline skeleton, which forms the C and D rings of the ellipticine framework.[4][5] The reaction involves the condensation of a β-arylethylamine (such as tryptamine) with an aldehyde or ketone, followed by an acid-catalyzed electrophilic ring closure.[6][7]

The driving force is the formation of a highly electrophilic iminium ion, which is attacked by the electron-rich indole ring, typically at the C2 position, to forge the crucial C-C bond that closes the D ring.[4][5]

Caption: The Pictet-Spengler reaction workflow.

Modern Strategies: Cross-Coupling and Radical Cascades

While classic methods are robust, modern organic synthesis has introduced more efficient and versatile approaches.

-

Radical Cascade Reactions: A novel protocol has been developed for the high-yielding synthesis of the anticancer alkaloid ellipticine, demonstrating a simple pathway to aryl-annulated[b]carbazoles.[8][9]

-

Palladium-Catalyzed C-H Activation: This methodology allows for the direct formation of the carbazole scaffold via oxidative cyclization of diarylamine precursors, offering an atom-economical route.[10]

-

Construction from Isoquinolinones: An expeditious pathway to ellipticine has been reported starting from isoquinolin-5-ol.[1] This route leverages a K₂S₂O₈-mediated reaction to address the critical challenge of regioselectivity during the construction of the ellipticine quinone intermediate.[1]

| Strategy | Key Reaction Type | Typical Precursors | Rationale / Advantage |

| Pictet-Spengler | Electrophilic Cyclization | Tryptamine derivatives, Aldehydes | Well-established, reliable for indole alkaloids.[4][5] |

| Radical Cascade | Radical Cyclization | Amides, Imidoyl Selanides | High yields, novel disconnection approach.[8][9] |

| Pd-Catalyzed C-H Activation | Oxidative Cyclization | Diarylamines | High atom economy, direct carbazole formation.[10] |

| From Isoquinolinone | Regioselective Substitution | Isoquinolin-5,8-dione | Rapid access to core, addresses regioselectivity.[1] |

The Key Transformation: Synthesis of this compound

The introduction of the amino group at the C9 position is almost universally achieved via a two-step sequence: regioselective nitration of the ellipticine core followed by reduction of the nitro group.

Step 1: Regioselective Nitration to 9-Nitroellipticine

The synthesis of 8-nitro ellipticine has been reported starting from 6-nitro indole.[11] By analogy, 9-nitroellipticine is prepared from the corresponding 7-nitro-indole precursor, which directs the subsequent cyclization steps to place the nitro group at the desired C9 position of the final carbazole system. The direct nitration of the ellipticine scaffold is challenging due to the potential for multiple products and harsh reaction conditions that can degrade the sensitive heterocyclic system. Therefore, carrying the nitro-functionalized precursor through the synthesis is the preferred and most logical approach.

Step 2: Reduction to this compound

The reduction of the aromatic nitro group is a standard and high-yielding transformation in organic synthesis. The conversion of 9-nitroellipticine to this compound can be accomplished using various established methods. The choice of reagent is guided by factors such as functional group tolerance (if other reducible groups are present in a derivative) and scalability.

Commonly employed reducing agents include:

-

Tin(II) chloride (SnCl₂) in acidic media (e.g., HCl): A classic, reliable method for aromatic nitro group reduction.

-

Catalytic Hydrogenation (H₂/Pd-C): A clean and efficient method, often providing high purity product with simple workup.

-

Iron (Fe) or Zinc (Zn) powder in acetic acid: An economical and effective option for large-scale synthesis.

The resulting this compound is a synthetic DNA intercalating compound that can cleave DNA at apurinic sites by forming a Schiff base, a mechanism that contributes to its potentiation of certain chemotherapies.[3]

Caption: Key steps for the synthesis of this compound.

Protocol 1: Representative Synthesis of this compound

Step A: Synthesis of 9-Nitroellipticine (Conceptual Outline)

-

Precursor Synthesis: Synthesize a suitable carbazole or indole precursor already containing a nitro group at the position that will become C9 in the final product (e.g., starting from 7-nitro-indole).

-

Ring Annulation: Employ a suitable cyclization strategy (e.g., a modified Pictet-Spengler or Bischler-Napieralski reaction) with a pyridine-containing fragment to construct the final D ring of the ellipticine scaffold.

-

Aromatization: The final step often involves an oxidation or dehydrogenation to achieve the fully aromatic pyridocarbazole system. This is typically achieved with a reagent like palladium on carbon (Pd/C) at high temperatures or other oxidizing agents.

-

Purification: The resulting 9-Nitroellipticine is purified by column chromatography or recrystallization.

Step B: Reduction of 9-Nitroellipticine to this compound

-

Dissolution: Suspend 9-Nitroellipticine (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and concentrated hydrochloric acid.

-

Reagent Addition: Add an excess of Tin(II) chloride dihydrate (SnCl₂·2H₂O) (typically 4-5 eq) portion-wise to the suspension.

-

Reaction: Heat the mixture to reflux (approx. 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

-

Workup: Cool the reaction mixture to room temperature and neutralize carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic (~9-10).

-

Extraction: Extract the aqueous mixture multiple times with an organic solvent such as dichloromethane (DCM) or a mixture of chloroform and methanol.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude this compound can be purified by silica gel column chromatography to yield the final product.

Diversification: Synthesis of this compound Derivatives

The 9-amino group provides a versatile anchor point for introducing a wide array of side chains to modulate the compound's physicochemical properties and biological activity. Furthermore, modern cross-coupling reactions enable modifications at other positions of the ellipticine core.

Derivatization at the C9-Amino Group

The primary amine at C9 can be readily functionalized via standard amination and amidation reactions to attach aliphatic chains, amino acids, or other pharmacophores. These modifications can improve water solubility, alter DNA binding modes, and introduce new biological targets. For example, aliphatic amino acids have been conjugated to the related N2-methyl-9-hydroxyellipticinium (NMHE) scaffold to modulate lipophilicity and biological activity.[12]

Core Modification via Cross-Coupling Reactions

To create more complex analogs, such as those substituted at other positions (e.g., C1 or C7), chemists rely on powerful transition metal-catalyzed cross-coupling reactions.

-

Ullmann Condensation: This classic copper-catalyzed reaction is used to form C-N, C-O, and C-S bonds.[13] It is particularly useful for coupling an aryl halide with an amine, alcohol, or thiol, often requiring high temperatures but remaining a valuable tool in heterocyclic chemistry.[14][15]

-

Suzuki-Miyaura Coupling: A highly versatile palladium-catalyzed reaction that couples an organoboron species (boronic acid or ester) with an organohalide.[16] Its mild reaction conditions and exceptional functional group tolerance make it a preferred method in modern medicinal chemistry for creating C-C bonds, allowing for the attachment of various aryl, heteroaryl, or alkyl groups to a pre-functionalized (e.g., bromo- or iodo-) ellipticine core.[17][18][19]

Caption: General scheme for derivatization via cross-coupling.

| Derivative Class | Synthetic Goal | Key Reaction | Rationale |

| 1-(Alkylamino)-9-methoxyellipticine | Introduce functionality at C1 and C9 | Nucleophilic Aromatic Substitution | Modulate DNA binding and cytotoxicity.[20] |

| 5-Aza-ellipticine | Replace C5 with Nitrogen | Heterocycle Synthesis | Create novel scaffold with different electronic properties.[21] |

| 9-Bromoellipticine | Create a handle for cross-coupling | Electrophilic Bromination | Precursor for Suzuki, Buchwald-Hartwig, or Ullmann reactions.[22] |

| Amino Acid Conjugates | Attach amino acids | Peroxidase-catalyzed oxidation / Amide coupling | Improve solubility and alter biological interactions.[12] |

Conclusion

The synthesis of this compound and its derivatives is a testament to the evolution of organic chemistry. From classic ring-forming reactions like the Pictet-Spengler to the precision of modern palladium-catalyzed cross-couplings, chemists have developed a sophisticated toolbox to access these complex and therapeutically important molecules. The strategic placement of the 9-amino group provides a critical gateway for diversification, enabling the fine-tuning of pharmacological properties in the ongoing quest for more effective and safer anticancer drugs. This guide serves as a foundational resource for professionals dedicated to advancing this important field of medicinal chemistry.

References

- Title: Synthesis of Ellipticine: A Radical Cascade Protocol to Aryl- and Heteroaryl-Annulated[b]carbazoles. Source: figshare.

- Title: Synthesis and evaluation of potent (iso)ellipticine-based inhibitors of MYLK4 accessed via expeditious synthesis from isoquinolin-5-ol. Source: NIH.

- Title: Scheme 23. Synthetic pathway of novel ellipticine derivatives. Source: ResearchGate.

- Title: Synthesis of Ellipticine: A Radical Cascade Protocol to Aryl- and Heteroaryl-Annulated[b]carbazoles. Source: American Chemical Society - ACS Figshare.

- Title: Ellipticine Synthetic Routes. Source: MedKoo Biosciences.

- Title: A New Series of Ellipticine Derivatives (1-(alkylamino)-9-methoxyellipticine). Synthesis, DNA Binding, and Biological Properties. Source: PubMed.

- Title: Ullmann condensation. Source: Wikipedia.

- Title: Pictet–Spengler reaction. Source: Wikipedia.

- Title: Potential antitumor agents: synthesis and biological properties of aliphatic amino acid 9-hydroxyellipticinium derivatives. Source: PubMed.

- Title: Pictet-Spengler reaction. Source: Name-Reaction.com.

- Title: The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Source: PMC.

- Title: The Pictet-Spengler Reaction Updates Its Habits. Source: MDPI.

- Title: The Pictet-Spengler Reaction Updates Its Habits. Source: ResearchGate.

- Title: 9-amino-ellipticine inhibits the apurinic site-dependent base excision-repair pathway. Source: Unknown.

- Title: [Syntheses designed to produce 8-amino ellipticine. Synthesis and pharmacological properties of 8-nitro ellipticine]. Source: PubMed.

- Title: Ullmann Reaction. Source: Thermo Fisher Scientific - US.

- Title: Ullmann reaction. Source: Wikipedia.

- Title: Synthesis and biological activity of 5-aza-ellipticine derivatives. Source: PMC - NIH.

- Title: Ullmann Reaction. Source: Organic Chemistry Portal.

- Title: Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Source: MDPI.

- Title: The synthesis of 7,8,9,10-Tetrafluoroellipticine. Source: ResearchGate.

- Title: Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. Source: MDPI.

- Title: Synthesis of 9-bromoellipticine. | Download Scientific Diagram. Source: ResearchGate.

- Title: Parallel Synthesis of 9-Aminoacridines and their Evaluation Against Chloroquine-Resistant Plasmodium falciparum. Source: PMC - PubMed Central.

- Title: Aminative Suzuki-Miyaura coupling. Source: PubMed.

- Title: Synthesis and anticancer study of 9-aminoacridine derivatives. Source: Unknown.

- Title: Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Source: PubMed.

- Title: Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Source: PMC - NIH.

- Title: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Source: NIH.

- Title: One-Step Regioselective Synthesis of N-1-Substituted Dihydrouracils: A Motif of Growing Popularity in the Targeted Protein Degradation Field. Source: Organic Chemistry Portal.

- Title: Suzuki‐Miyaura coupling reaction using complex 9.[a] The reaction was.... Source: ResearchGate.

- Title: NAD Analogs in Aid of Chemical Biology and Medicinal Chemistry. Source: PubMed.

Sources

- 1. Synthesis and evaluation of potent (iso)ellipticine-based inhibitors of MYLK4 accessed via expeditious synthesis from isoquinolin-5-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. 9-amino-ellipticine inhibits the apurinic site-dependent base excision-repair pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 5. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. name-reaction.com [name-reaction.com]

- 7. mdpi.com [mdpi.com]

- 8. figshare.com [figshare.com]

- 9. acs.figshare.com [acs.figshare.com]

- 10. researchgate.net [researchgate.net]

- 11. [Syntheses designed to produce 8-amino ellipticine. Synthesis and pharmacological properties of 8-nitro ellipticine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Potential antitumor agents: synthesis and biological properties of aliphatic amino acid 9-hydroxyellipticinium derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 14. Ullmann Reaction [organic-chemistry.org]

- 15. mdpi.com [mdpi.com]

- 16. Aminative Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A new series of ellipticine derivatives (1-(alkylamino)-9-methoxyellipticine). Synthesis, DNA binding, and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and biological activity of 5-aza-ellipticine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

A Technical Guide to the Mechanistic Interference of 9-Aminoellipticine with the Base Excision Repair Pathway

Preamble: Contextualizing 9-Aminoellipticine in DNA Repair Inhibition

The targeting of DNA repair pathways has emerged as a highly promising strategy in oncology. By disabling a cell's ability to repair DNA damage, we can potentiate the effects of cytotoxic chemotherapies or induce synthetic lethality in cancers with specific genetic vulnerabilities. This compound, a derivative of the plant alkaloid ellipticine, has a well-documented history as an anticancer agent, primarily recognized for its roles as a DNA intercalator and a topoisomerase II inhibitor[1][2]. However, a more nuanced and highly specific mechanism of action exists for this compound: its direct interference with the Base Excision Repair (BER) pathway. This guide provides an in-depth examination of this effect, detailing the underlying biochemistry, outlining robust experimental methodologies for its study, and presenting the quantitative data that substantiates its inhibitory action.

Section 1: The Base Excision Repair (BER) Pathway - A Cellular Guardian

The BER pathway is the cell's primary defense mechanism against small, non-helix-distorting base lesions that arise from endogenous and exogenous sources, such as oxidation, deamination, and alkylation[3][4][5]. Its function is critical for maintaining genomic integrity. The canonical short-patch BER pathway proceeds through a highly coordinated series of five steps[6][7]:

-

Recognition and Excision: A specific DNA glycosylase identifies and removes the damaged base by cleaving the N-glycosidic bond, which results in an apurinic/apyrimidinic (AP) site[4][6].

-

Incision: AP Endonuclease 1 (APE1), the primary AP endonuclease in human cells, recognizes the AP site and incises the phosphodiester backbone immediately 5' to the lesion, creating a single-strand break with a 3'-hydroxyl (OH) and a 5'-deoxyribose phosphate (dRP) terminus[3][7].

-

End Processing: The dRP moiety is excised by the lyase activity of DNA Polymerase β (Pol β)[8].

-

Gap Filling: The same enzyme, Pol β, then fills the single-nucleotide gap by synthesizing new DNA[7][8].

-

Ligation: Finally, DNA Ligase III, in complex with XRCC1, seals the remaining nick in the DNA backbone, restoring the integrity of the strand[7].

This elegant and efficient process is fundamental to cell survival. Its disruption, therefore, presents a strategic target for therapeutic intervention.

Caption: The canonical short-patch Base Excision Repair pathway.

Section 2: The Core Mechanism: this compound's Attack on the AP Site

Unlike classic enzyme inhibitors that bind to an active site, this compound employs a more insidious strategy: it targets and chemically modifies the BER substrate itself. The primary mechanism involves a direct reaction with the abasic site, effectively poisoning the pathway at its most vulnerable intermediate stage.

The process unfolds as follows:

-

DNA Intercalation: As a planar aromatic molecule, this compound first intercalates into the DNA helix, positioning itself near the lesion[2][9].

-

Schiff Base Formation: The exocyclic amino group of this compound attacks the aldehyde group of the open-ring form of the abasic sugar. This reaction forms a covalent Schiff base linkage between the drug and the AP site[9].

-

β-Elimination and Strand Scission: The formation of this adduct induces a β-elimination reaction, which cleaves the DNA backbone at the 3' side of the AP site[9]. This is a critical distinction from the physiological process, where APE1 cleaves at the 5' side.

-

Irreversible Adduct Formation: The result is a cleaved DNA strand with a covalently attached this compound adduct at the modified sugar. This adduct creates a steric and chemical blockade[9].

-

Inhibition of APE1: The modified AP site and the resulting 3'-cleavage product are not recognized as substrates by AP Endonuclease 1. This effectively halts the BER pathway, as the essential incision step cannot occur[9].

This mechanism transforms this compound from a simple inhibitor into an agent that actively hijacks a repair intermediate to create a more complex and irreparable lesion.

Caption: this compound reacts with the AP site, blocking APE1.

Section 3: Quantitative Analysis of BER Inhibition

Early studies provided key quantitative insights into the potency of this compound's effect on a reconstituted BER-like system. The data clearly demonstrates a significant reduction in repair activity at pharmacologically relevant concentrations.

| Parameter Measured | System | This compound Concentration | % Inhibition | Source |

| Apurinic Site Repair | Reconstituted Repair System | 10 µM | 70% | [9] |

| AP Endonuclease Activity | E. coli Exonuclease III | 10 µM | 65% | [9] |

Expert Interpretation: The data indicates that this compound is a potent inhibitor of the BER pathway. The inhibition of AP endonuclease activity is a direct consequence of the substrate modification described in Section 2. It is noteworthy that other DNA intercalating agents with similar DNA affinity did not produce this inhibitory effect, underscoring the unique chemical reactivity of the 9-amino group with the AP site[9].

Section 4: Experimental Protocols for Studying BER Inhibition

To rigorously assess the impact of compounds like this compound on the BER pathway, a multi-faceted approach employing both in vitro and cell-based assays is essential.

Protocol 4.1: In Vitro AP Site Cleavage and BER Reconstitution Assay

Objective: To determine if a compound directly cleaves AP sites and/or inhibits the canonical BER process using purified enzymes.

Methodology Rationale: This assay directly visualizes the enzymatic steps of BER on a defined DNA substrate. It allows for the precise identification of the inhibited step. Using a fluorescently labeled oligonucleotide provides high sensitivity without the need for radioactivity.

Step-by-Step Protocol:

-

Substrate Preparation:

-

Synthesize or purchase a 30-40 base pair oligonucleotide containing a single uracil residue, with a fluorophore (e.g., FAM) on the 5' end.

-

Anneal this to its complementary strand containing a quencher (e.g., DABCYL) positioned opposite the fluorophore.

-

To generate the AP site, incubate the duplex DNA (10 pmol) with Uracil-DNA Glycosylase (UDG, 1 unit) in a suitable reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 1 mM DTT) for 30 minutes at 37°C. This creates the substrate for APE1.

-

-

Compound Interaction (Direct Cleavage):

-

Incubate the AP-site-containing DNA from Step 1 with varying concentrations of this compound (e.g., 0.1 µM to 50 µM) for 30 minutes at 37°C in the absence of BER enzymes.

-

-

BER Inhibition Assay:

-

In separate reactions, mix the AP-site-containing DNA with the following purified human enzymes: APE1 (5 nM), Pol β (10 nM), and DNA Ligase III/XRCC1 (20 nM).

-

Add the four dNTPs (100 µM each).

-

Add varying concentrations of this compound (0.1 µM to 50 µM) to the reaction mixtures. Include a vehicle control (e.g., DMSO).

-

Initiate the reaction and incubate for 30 minutes at 37°C.

-

-

Analysis:

-

Stop all reactions by adding an equal volume of 2X formamide loading buffer.

-

Denature the samples by heating at 95°C for 5 minutes.

-

Resolve the DNA fragments on a 15-20% denaturing polyacrylamide gel (containing 7M Urea).

-

Visualize the fluorescently labeled DNA fragments using a gel imager.

-

Interpretation: Direct cleavage by the compound will be seen in the samples from Step 2. Inhibition of APE1 will result in the persistence of the full-length substrate band. Inhibition of Pol β or Ligase will result in the accumulation of incised or single-nucleotide gap intermediates, respectively.

-

Protocol 4.2: Cell-Based Alkylation Damage Repair Assay

Objective: To measure the overall capacity of a cell line to perform BER in the presence of an inhibitor.

Methodology Rationale: This assay assesses the compound's activity in a physiological context. Methyl methanesulfonate (MMS) is a classic alkylating agent that produces lesions (primarily 7-methylguanine and 3-methyladenine) that are substrates for the BER pathway[10]. By measuring the persistence of these lesions or repair intermediates (like AP sites and single-strand breaks), we can quantify the cell's BER capacity[10].

Step-by-Step Protocol:

-

Cell Culture and Treatment:

-

Plate cells (e.g., HeLa, A549) at an appropriate density and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of this compound or vehicle control for 1-2 hours.

-

Expose the cells to a sub-lethal dose of MMS (e.g., 1 mM) for 15 minutes to induce BER-specific DNA damage.

-

Wash the cells with PBS to remove the MMS and add fresh media containing the inhibitor.

-

-

Time Course for Repair:

-

Harvest cells at different time points post-MMS treatment (e.g., 0, 30 min, 1 hr, 2 hr, 4 hr) to monitor the repair process.

-

-

Quantification of DNA Damage (Alkaline Comet Assay):

-

Embed harvested cells in low-melting-point agarose on a microscope slide.

-

Lyse the cells in a high-salt, detergent solution to produce nucleoids.

-

Treat the slides with alkali solution (pH > 13) to unwind the DNA and reveal single-strand breaks and alkali-labile sites (including AP sites).

-

Perform electrophoresis under alkaline conditions. DNA with breaks will migrate out of the nucleoid, forming a "comet tail".

-

Stain the DNA with a fluorescent dye (e.g., SYBR Gold) and visualize using fluorescence microscopy.

-

Quantify the amount of DNA in the comet tail using image analysis software.

-

Interpretation: A higher comet tail moment indicates more DNA damage. In vehicle-treated cells, the tail moment should decrease over the time course as the damage is repaired. In cells treated with an effective BER inhibitor like this compound, the tail moment will remain high for a longer duration, indicating a failure to repair the MMS-induced lesions.

-

Section 5: Conclusion and Future Directions

This compound disrupts the Base Excision Repair pathway through a unique and highly specific mechanism: the chemical modification of the AP site intermediate[9]. This action, distinct from its better-known role as a topoisomerase II inhibitor, creates a covalent blockade that stalls the repair process, leading to the accumulation of cytotoxic lesions[1][9]. This dual-pronged attack on both DNA topology and DNA repair underscores the compound's potential as a multi-modal anticancer agent.

For drug development professionals, this mechanism offers a compelling rationale for combination therapies. The use of this compound to inhibit BER could dramatically sensitize cancer cells to alkylating agents or PARP inhibitors, which rely on a functional BER pathway for the processing of their induced lesions. Future research should focus on developing derivatives with enhanced specificity for the AP site to minimize off-target effects and on exploring these synergistic therapeutic strategies in preclinical models. The protocols outlined herein provide a robust framework for such investigations.

References

-

Lefrançois, M., Bertrand, J. R., & Malvy, C. (1990). 9-amino-ellipticine inhibits the apurinic site-dependent base excision-repair pathway. Mutation Research/DNA Repair, 236(1), 9-17. [Link]

-

Svilar, D., Goellner, E. M., Almeida, K. H., & Sobol, R. W. (2011). Base excision repair and lesion-dependent subpathways for repair of DNA base damage. Cold Spring Harbor perspectives in biology, 3(6), a000863. [Link]

-

Wikipedia contributors. (2024). Base excision repair. In Wikipedia, The Free Encyclopedia. [Link]

-

The Editors of Encyclopaedia Britannica. (2023). Base excision repair. In Encyclopædia Britannica. [Link]

-

Creative Diagnostics. (n.d.). Base Excision Repair Pathway. [Link]

-

Kanaparthy, S. (2024). The Anticancer Drug Ellipticine: Insights of Pharmacological Activity and Mechanism of Action. Walsh Medical Media. [Link]

-

Stiborová, M., Sejbal, J., Bořek-Dohalská, L., Aimová, D., Poljaková, J., Forster, M., ... & Hudeček, J. (2008). Ellipticine and related anticancer agents. Expert Opinion on Drug Metabolism & Toxicology, 4(2), 209-224. [Link]

-

BYJU'S. (n.d.). Difference between Base Excision Repair and Nucleotide Excision Repair. [Link]

-

Garbett, N. C., & Graves, D. E. (2004). Extending Natures Leads: The Anticancer Agent Ellipticine. Current Medicinal Chemistry-Anti-Cancer Agents, 4(2), 149-172. [Link]

-

McCarthy, F. O., et al. (2010). Synthesis and evaluation of novel ellipticines as potential anti-cancer agents. Organic & Biomolecular Chemistry, 8(15), 3446-3457. [Link]

-

Sobol, R. W., & Wilson, S. H. (2001). Base excision repair and design of small molecule inhibitors of human DNA polymerase β. Progress in nucleic acid research and molecular biology, 68, 49-78. [Link]

-

Kladova, Y. A., et al. (2020). An Assay for the Activity of Base Excision Repair Enzymes in Cellular Extracts Using Fluorescent DNA Probes. Biochemistry (Moscow), 85(4), 480-489. [Link]

-

Vasyliev, M. V., et al. (2021). Versatile Cell-Based Assay for Measuring Base Excision Repair of DNA Alkylation Damage. International Journal of Molecular Sciences, 22(5), 2383. [Link]

-

Chatterjee, A. (2007). Use of novel assays to measure in vivo base excision DNA repair. San Jose State University. [Link]

-

Larsen, A. K., et al. (2016). Inhibition of human DNA topoisomerase IIα by two novel ellipticine derivatives. Bioorganic & medicinal chemistry, 24(22), 5851-5856. [Link]

-

Wikipedia contributors. (2024). Topoisomerase inhibitor. In Wikipedia, The Free Encyclopedia. [Link]

-

Wang, H., et al. (2021). Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics. Frontiers in Oncology, 11, 718330. [Link]

-

Jeyamohan, C., et al. (2015). Targeting Topoisomerase II Activity in NSCLC with 9-Aminoacridine Derivatives. Anticancer Research, 35(10), 5299-5306. [Link]

-

Wilson, D. M., 3rd, & Simeonov, A. (2010). Small molecule inhibitors of DNA repair nuclease activities of APE1. Cellular and molecular life sciences : CMLS, 67(21), 3621–3631. [Link]

-

California Office of Environmental Health Hazard Assessment. (2011). Topoisomerase II Inhibitors. [Link]

-

Freudenthal, B. D., et al. (2014). Irreversible inhibition of DNA polymerase β by small-molecule mimics of a DNA lesion. Journal of the American Chemical Society, 136(11), 4209-4212. [Link]

-

Zmudzka, B. Z., et al. (2011). DNA polymerase beta (pol β) inhibitors: a comprehensive overview. Drug discovery today, 16(21-22), 983-993. [Link]

-

Zakovska, A., et al. (2018). The Identification and Characterization of Human AP Endonuclease-1 Inhibitors. Journal of molecular biology, 430(21), 4165-4180. [Link]

-

Wallace, B. D., et al. (2023). Characterizing inhibitors of human AP endonuclease 1. PloS one, 18(1), e0278985. [Link]

-

Wallace, B. D., et al. (2021). Noncompetitive Inhibition of DNA Polymerase β by a Nonnative Nucleotide. ACS chemical biology, 16(10), 1954-1962. [Link]

-

Akbari, M., et al. (2019). Role of Base Excision Repair Pathway in the Processing of Complex DNA Damage Generated by Oxidative Stress and Anticancer Drugs. Frontiers in oncology, 9, 674. [Link]

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Base Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Base excision repair - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. Base excision repair | DNA, Mismatch, Glycosylases | Britannica [britannica.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. DNA polymerase beta (pol β) inhibitors: a comprehensive overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 9-amino-ellipticine inhibits the apurinic site-dependent base excision-repair pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Versatile Cell-Based Assay for Measuring Base Excision Repair of DNA Alkylation Damage | bioRxiv [biorxiv.org]

9-Aminoellipticine: A Technical Guide to its Chemical Biology and Therapeutic Potential

Introduction: The Enduring Legacy of Ellipticine and the Rise of a Potent Derivative

The quest for effective anti-cancer agents has often led researchers to the intricate world of natural products. Among these, ellipticine, a plant alkaloid first isolated from Ochrosia elliptica, has carved a significant niche.[1] Its planar, heterocyclic structure hinted at a mechanism deeply intertwined with the fundamental processes of the cell, namely DNA replication and integrity. This initial promise spurred decades of research, leading to the synthesis of numerous derivatives designed to enhance efficacy, improve solubility, and reduce toxicity. 9-Aminoellipticine emerges from this legacy as a synthetic derivative with compelling biological activities that extend and, in some aspects, refine the therapeutic potential of its parent compound.

This technical guide provides an in-depth exploration of the chemical and structural properties of this compound, intended for researchers, scientists, and professionals in drug development. We will dissect its multifaceted mechanism of action, provide field-proven experimental protocols for its study, and offer insights into the structure-activity relationships that govern its biological effects.

Chemical Structure and Physicochemical Properties: A Foundation for Biological Activity

The defining feature of this compound is its rigid, planar tetracyclic ring system, a characteristic it shares with ellipticine. This planarity is crucial for its primary mode of interaction with DNA. The introduction of an amino group at the 9-position, however, significantly alters the electronic properties and reactivity of the molecule, bestowing upon it unique biological activities.

Below is a summary of the key physicochemical properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₅N₃ | [1] |

| Molecular Weight | 261.32 g/mol | [1] |

| CAS Number | 54779-53-2 | [1] |

| Melting Point | Data not readily available | |

| Boiling Point | Data not readily available | |

| Solubility | Data not readily available | |

| UV-Vis Absorption (λmax) | Data not readily available | |

| Fluorescence Emission (λem) | Data not readily available |

Note: While specific quantitative data for some properties are not widely published, the general behavior of ellipticine derivatives suggests poor aqueous solubility, a common challenge addressed in formulation and drug delivery studies.

The chemical structure of this compound is depicted below:

Caption: Chemical structure of this compound.

Mechanism of Action: A Multi-pronged Assault on Cancer Cells

This compound exerts its cytotoxic effects through a combination of mechanisms, primarily targeting DNA structure and the enzymes that maintain its topology.

DNA Intercalation: Disrupting the Double Helix

The planar aromatic structure of this compound allows it to insert itself between the base pairs of the DNA double helix.[2] This intercalation process has several critical consequences:

-

Unwinding of the DNA Helix: The insertion of the planar molecule forces a local unwinding of the DNA, altering its helical pitch and overall conformation.

-

Inhibition of DNA Replication and Transcription: The distorted DNA template hinders the progression of DNA and RNA polymerases, thereby inhibiting replication and transcription.

-

Induction of DNA Damage Response: The structural perturbation of DNA can trigger cellular DNA damage response pathways, leading to cell cycle arrest and apoptosis.

The process of DNA intercalation can be visualized as follows:

Caption: Workflow of DNA intercalation by this compound.

Inhibition of Topoisomerase II: A Molecular Scissor Jammed

Topoisomerase II is a critical enzyme that resolves DNA topological problems, such as supercoiling and tangling, which arise during replication and transcription. It functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then resealing the break. This compound, like its parent compound, is a potent inhibitor of topoisomerase II.[3] It stabilizes the "cleavable complex," a transient intermediate where the enzyme is covalently bound to the 5'-ends of the DNA. This prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks, which are highly cytotoxic and trigger apoptosis.

The inhibitory action on Topoisomerase II is a key aspect of the anti-cancer activity of many ellipticine derivatives.

Inhibition of the Base Excision-Repair Pathway

A particularly interesting and distinct mechanism of this compound is its ability to inhibit the base excision-repair (BER) pathway.[2] It achieves this by reacting with apurinic/apyrimidinic (AP) sites in DNA. These sites are common forms of DNA damage that are typically repaired by the BER pathway. This compound forms a Schiff base with the aldehyde group of the open-ring form of the AP site, leading to cleavage of the DNA backbone.[2] This action not only introduces a DNA lesion but also creates a modified substrate that is resistant to repair by the enzymes of the BER pathway, effectively crippling this crucial DNA repair mechanism.[2]

Synthesis of this compound: A Probable Route

While various synthetic routes for ellipticine and its derivatives have been published, a common and logical approach to this compound involves the reduction of a 9-nitroellipticine precursor. The synthesis of 8-nitroellipticine has been reported, with the authors noting that, in contrast, 9-nitroellipticine can be reduced to the corresponding amine, strongly suggesting this as a viable synthetic pathway.[4]

The general transformation would involve:

-

Nitration of Ellipticine: Introduction of a nitro group at the 9-position of the ellipticine core.

-

Reduction of the Nitro Group: Conversion of the 9-nitro group to a 9-amino group, typically using a reducing agent such as tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl).

A generalized workflow for this synthesis is presented below:

Caption: A plausible synthetic route to this compound.

Experimental Protocols: Characterizing the Biological Activity

To rigorously assess the biological activity of this compound, a series of well-established in vitro assays are essential. The following protocols provide a detailed, step-by-step methodology for key experiments.

Protocol 1: DNA Intercalation Assay (DNA Unwinding Assay)

This assay is designed to determine if a compound unwinds the DNA double helix, a hallmark of intercalation. The principle is that in the presence of an intercalator, a topoisomerase will relax supercoiled DNA to a different linking number than in the absence of the compound. Upon removal of the compound and the enzyme, the DNA will re-supercoil, and this change in topology can be visualized by agarose gel electrophoresis.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Relaxed plasmid DNA (as a control)

-

Human Topoisomerase I

-

10x Topoisomerase I Assay Buffer

-

This compound stock solution (in DMSO)

-

Stop Buffer (e.g., containing SDS and a loading dye)

-

Agarose

-

TAE or TBE buffer

-

Ethidium bromide or other DNA stain

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice:

-

1 µL 10x Topoisomerase I Assay Buffer

-

x µL this compound (to achieve desired final concentrations)

-

0.5 µg supercoiled plasmid DNA

-

ddH₂O to a final volume of 9 µL

-

-

Enzyme Addition: Add 1 µL of Human Topoisomerase I to initiate the reaction.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-